molecular formula C11H9ClN4O2S B14625808 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride CAS No. 57198-81-9

4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride

Cat. No.: B14625808
CAS No.: 57198-81-9
M. Wt: 296.73 g/mol
InChI Key: RGNDWNXPMRAFCA-UHFFFAOYSA-M
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Description

4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride is a diazonium salt that features a benzene ring substituted with a pyridin-2-ylsulfamoyl group and a diazonium chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride typically involves the diazotization of 4-[(Pyridin-2-yl)sulfamoyl]aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium salts.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride undergoes various types of reactions, including:

Common Reagents and Conditions

    Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.

    Azo Coupling: Phenols or aromatic amines in alkaline conditions are typical reagents.

Major Products

    Substitution Products: Aryl halides, aryl cyanides, or phenols.

    Azo Compounds: Formed through coupling with phenols or aromatic amines.

Scientific Research Applications

4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions, where it is replaced by various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

    4-[(Pyridin-2-yl)sulfamoyl]aniline: The precursor to the diazonium salt.

    Benzene-1-diazonium chloride: A simpler diazonium salt without the pyridin-2-ylsulfamoyl group.

    4-[(Pyridin-2-yl)sulfamoyl]benzene-1-sulfonamide: A related compound with a sulfonamide group instead of a diazonium group.

Uniqueness

4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride is unique due to the presence of both the pyridin-2-ylsulfamoyl group and the diazonium group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .

Properties

CAS No.

57198-81-9

Molecular Formula

C11H9ClN4O2S

Molecular Weight

296.73 g/mol

IUPAC Name

4-(pyridin-2-ylsulfamoyl)benzenediazonium;chloride

InChI

InChI=1S/C11H9N4O2S.ClH/c12-14-9-4-6-10(7-5-9)18(16,17)15-11-3-1-2-8-13-11;/h1-8H,(H,13,15);1H/q+1;/p-1

InChI Key

RGNDWNXPMRAFCA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+]#N.[Cl-]

Origin of Product

United States

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